Butylidenephthalide Outperforms Ligustilide and Diligustilide as an In Vivo Antihyperglycemic Agent
In a direct head-to-head in vivo study, butylidenephthalide was the most active antihyperglycemic agent among three major phthalides isolated from Ligusticum porteri. At an oral dose of 56.2 mg/kg, butylidenephthalide decreased blood glucose levels in NAD-STZ-diabetic mice following a sucrose load, whereas ligustilide (2) and (Z)-6,6',7,3'α-diligustilide (1) did not affect α-glucosidase in vivo [1]. Its in vitro potency was confirmed with an IC50 of 2.35 mM against yeast α-glucosidase in a noncompetitive fashion (Ki = 4.86 mM), a binding mode distinct from acarbose [1].
| Evidence Dimension | In vivo antihyperglycemic activity (blood glucose reduction) and in vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | IC50 = 2.35 mM (yeast α-glucosidase); Ki = 4.86 mM; Decreased blood glucose in vivo at 56.2 mg/kg. |
| Comparator Or Baseline | (Z)-ligustilide (2) and (Z)-6,6',7,3'α-diligustilide (1): No effect on α-glucosidase in vivo. |
| Quantified Difference | Butylidenephthalide was the only compound among the three tested to show in vivo antihyperglycemic activity and significant in vitro α-glucosidase inhibition. |
| Conditions | NAD-STZ-induced diabetic mouse model, oral sucrose tolerance test (in vivo); yeast α-glucosidase assay (in vitro). |
Why This Matters
This demonstrates that butylidenephthalide's specific antihyperglycemic mechanism is not a class effect, making it a unique and irreplaceable tool for diabetes research.
- [1] Brindis, F., et al. (2011). (Z)-3-butylidenephthalide from Ligusticum porteri, an α-glucosidase inhibitor. Journal of Natural Products, 74(3), 314-320. View Source
